molecular formula C17H23ClN2O2 B4778213 N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4778213
M. Wt: 322.8 g/mol
InChI Key: VYRMZDYMWMERIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized and studied for its potential use in scientific research.

Mechanism of Action

N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a selective antagonist of the α7 nAChR, meaning it binds to the receptor and prevents its activation by acetylcholine. This leads to a decrease in the downstream signaling pathways that are normally initiated by α7 nAChR activation, such as calcium influx and neurotransmitter release. By blocking these pathways, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may modulate the activity of neurons and other cells that express α7 nAChR.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide can block the activity of α7 nAChR in both in vitro and in vivo models. In cultured cells, it has been shown to inhibit calcium influx and reduce the release of neurotransmitters such as glutamate and acetylcholine. In animal models, it has been shown to improve cognitive function and reduce inflammation in the brain. These effects suggest that N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may have potential therapeutic applications in diseases such as Alzheimer's disease, schizophrenia, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is its selectivity for α7 nAChR, which allows researchers to specifically target this receptor without affecting other receptors or ion channels. Additionally, its high purity and stability make it a reliable tool compound for experiments. However, one limitation is its relatively low solubility in water, which may require the use of co-solvents or other solubilization techniques.

Future Directions

There are several potential future directions for research involving N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One area of interest is its potential use in developing new therapies for Alzheimer's disease, which is characterized by dysfunction of the cholinergic system and inflammation in the brain. Another area of interest is its potential use in studying the role of α7 nAChR in other physiological processes, such as pain perception and immune function. Additionally, further optimization of the synthesis method and modification of the chemical structure may lead to improved potency, selectivity, and solubility of N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide.
In conclusion, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a novel compound that has shown promise as a tool compound for scientific research in the field of neuroscience. Its selectivity for α7 nAChR, mechanism of action, and potential therapeutic applications make it an interesting target for future research.

Scientific Research Applications

N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been studied for its potential use as a tool compound in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in several physiological and pathological processes, including learning, memory, and inflammation. By blocking this receptor, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may help researchers better understand the role of α7 nAChR in these processes and develop new therapies for related disorders.

properties

IUPAC Name

N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRMZDYMWMERIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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